molecular formula C11H12N2O2 B8599057 1-(2-Methoxyphenyl)-3-methyl-2-pyrazolin-5-one

1-(2-Methoxyphenyl)-3-methyl-2-pyrazolin-5-one

Cat. No. B8599057
M. Wt: 204.22 g/mol
InChI Key: LZZDWKISOYRMAA-UHFFFAOYSA-N
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Patent
USRE035801

Procedure details

An amount of 1.80 g of 1-(2-methoxyphenyl)-3-methyl-2-pyrazolin-5-one was added into a mixture of 18 ml of 47% hydrobromic acid and 18 ml of acetic acid, and the mixture were refluxed under stirring for 6.5 hours. After evaporation of the solvent, an aqueous NaHCO3 solution was added to the residue to adjust to pH 4 and the mixture was extracted with ethyl acetate. The organic layer was dried and concentrated, followed by recrystallization of the residue from ethanol to give 1.19 g of 1-(2-hydroxyphenyl)-3-methyl-2-pyrazolin-5-one (Compound No. 44) as colorless crystals.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[C:13](=[O:14])[CH2:12][C:11]([CH3:15])=[N:10]1.Br>C(O)(=O)C>[OH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[C:13](=[O:14])[CH2:12][C:11]([CH3:15])=[N:10]1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1N=C(CC1=O)C
Name
Quantity
18 mL
Type
reactant
Smiles
Br
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture were refluxed
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
ADDITION
Type
ADDITION
Details
an aqueous NaHCO3 solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
followed by recrystallization of the residue from ethanol

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)N1N=C(CC1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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